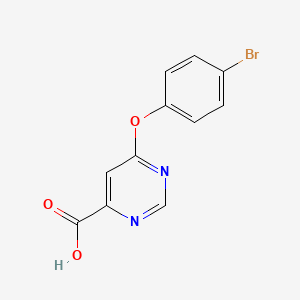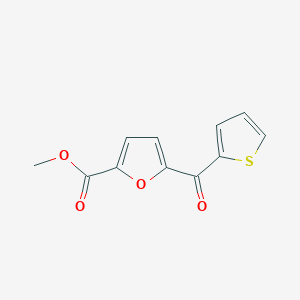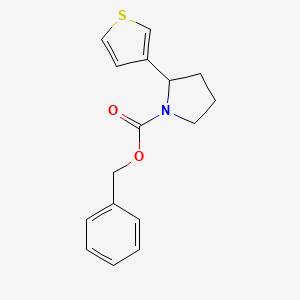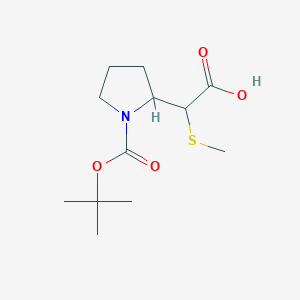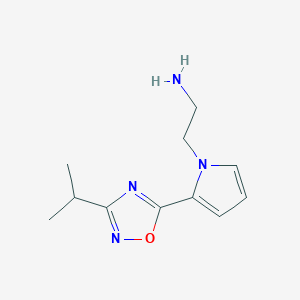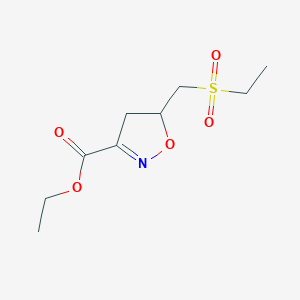
6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a fluorophenyl group and a methylsulfinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Addition of the Methylsulfinyl Group: The methylsulfinyl group can be added through an oxidation reaction of a methylthio precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control of reaction conditions.
Catalysts and Solvents: Employing catalysts to enhance reaction rates and solvents to dissolve reactants and control temperature.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: Modulation of biochemical pathways related to its target, leading to desired therapeutic or material properties.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Chlorophenyl)-3-(methylsulfinyl)-1,2,4-triazine: Similar structure with a chlorine atom instead of fluorine.
6-(4-Fluorophenyl)-3-(methylthio)-1,2,4-triazine: Similar structure with a methylthio group instead of methylsulfinyl.
6-(4-Fluorophenyl)-3-(methylsulfonyl)-1,2,4-triazine: Similar structure with a methylsulfonyl group instead of methylsulfinyl.
Uniqueness
6-(4-Fluorophenyl)-3-(methylsulfinyl)-1,2,4-triazine is unique due to:
Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
Methylsulfinyl Group: This group provides specific oxidation states and reactivity patterns that are distinct from other similar compounds.
Propiedades
IUPAC Name |
6-(4-fluorophenyl)-3-methylsulfinyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3OS/c1-16(15)10-12-6-9(13-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCILMPOJHQJYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(N=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
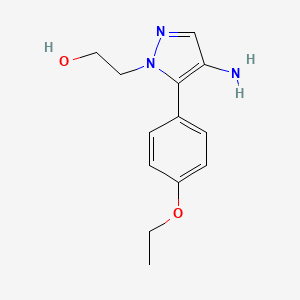
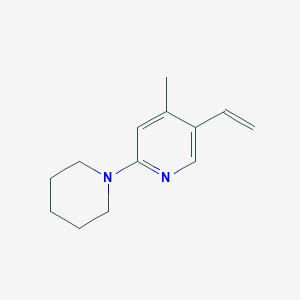
![5,5-difluoro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-2-amine](/img/structure/B11794927.png)
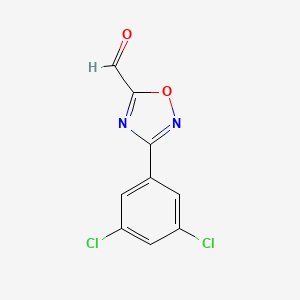
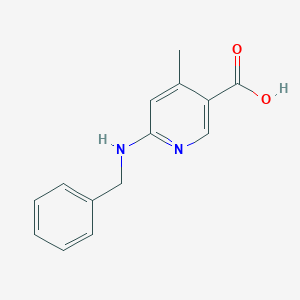
![2-(4-Bromophenyl)-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B11794942.png)
